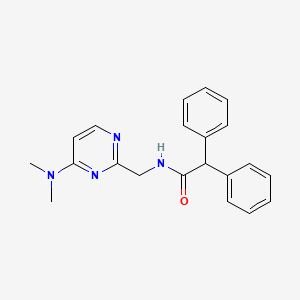

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-25(2)19-13-14-22-18(24-19)15-23-21(26)20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,20H,15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFIBHFJEMQJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Chemical Structure

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The key steps include:

- Formation of the Pyrimidine Ring : The dimethylamino group is introduced at the 4-position of the pyrimidine ring.

- Alkylation : The methyl group is linked to the appropriate carbon chain to form the desired acetamide structure.

- Final Coupling : The diphenyl moiety is added to create the final product.

The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key Findings:

- IC50 Values : The compound showed IC50 values in the low micromolar range against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).

- Mechanism of Action : It has been suggested that the compound induces apoptosis through activation of caspase pathways and inhibition of specific oncogenic signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine and diphenyl groups can significantly affect biological activity. For example:

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Base Compound | 5.0 | Caspase activation |

| Variant A | 3.0 | RXRα antagonism |

| Variant B | 10.0 | Reduced apoptosis |

This table illustrates that specific substitutions can enhance or diminish the anticancer properties of the compound.

Additional Pharmacological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may possess other pharmacological activities:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.

- Anti-inflammatory Effects : In vivo studies indicate potential for reducing inflammation markers.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.

Case Study 2: RXRα Modulation

In another study focusing on RXRα (Retinoid X Receptor alpha), it was found that certain modifications to the compound enhanced its binding affinity (Kd = 1.20 × 10^-7 M), leading to improved antiproliferative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-pyrimidine derivatives and analogous heterocyclic systems. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Substituent Variations

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to ’s hydroxy/n-butyl derivative and ’s chlorophenyl/dimethoxyphenyl analogs .

- Lipophilicity : The diphenyl group confers higher logP values than ’s methylpyridinyl acetamide or ’s sulfamoylbenzothiazole derivatives .

- Metabolic Stability: Hydroxy groups () and sulfamoyl moieties () may increase susceptibility to phase II metabolism, whereas the target compound’s dimethylamino group could slow oxidative degradation .

Research Findings and Implications

- Target Compound Advantages : Superior solubility and balanced lipophilicity make it a promising lead for CNS or oncology targets.

- Limitations vs.

- Future Directions : Structural hybridization with ’s sulfamoyl group or ’s sulfanyl linker could enhance target specificity or pharmacokinetics .

Data Tables

Table 1: Key Physicochemical Comparisons

| Property | Target Compound | Compound | (4d) | Compound |

|---|---|---|---|---|

| Molecular Weight | ~405 g/mol | ~307 g/mol | ~474.64 g/mol | ~443 g/mol |

| logP (Predicted) | 4.2 | 3.8 | 3.5 | 3.9 |

| Water Solubility (mg/mL) | 0.15 | 0.08 | 0.05 | 0.10 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,2-diphenylacetamide, and how do reaction conditions influence yield and purity?

- The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Substitution reactions : Use of bases (e.g., KCO) to activate pyrimidine intermediates for alkylation .

- Amide formation : Coupling agents like EDCI/HOBt or acyl chlorides under anhydrous conditions .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane/acetone mixtures to achieve >95% purity .

- Reaction parameters (temperature: 60–80°C; pH: 7–9) are critical to minimize side products (e.g., hydrolysis of dimethylamino groups) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic analysis :

- NMR : H and C NMR confirm substitution patterns (e.g., pyrimidine CH groups at δ 2.8–3.2 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- IR : Amide C=O stretch at ~1650–1680 cm and NH bending at ~1550 cm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHNO: 431.21 g/mol) .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, often compared to cisplatin .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase (COX-2) to assess binding affinity (K values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Assay standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin), noting differences in incubation time or dye sensitivity .

- Structural analogs : Test derivatives (e.g., replacing diphenyl groups with fluorinated analogs) to isolate structure-activity relationships (SAR) .

- Meta-analysis : Pool data from PubChem and independent studies to identify trends (e.g., higher activity in lipophilic analogs due to membrane permeability) .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA gyrase, with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET prediction : SwissADME for bioavailability (e.g., LogP ~3.5) and toxicity alerts (e.g., Ames test predictions) .

Q. How can in vivo pharmacokinetic studies be designed to evaluate therapeutic potential?

- Animal models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration, with blood sampling at 0, 1, 2, 4, 8, 12, 24 h .

- Analytical methods : HPLC-MS/MS for plasma concentration analysis (LLOQ: 1 ng/mL) to calculate AUC, t, and clearance .

- Tissue distribution : Radiolabeled compound (e.g., C) to track accumulation in organs (e.g., liver vs. brain) .

Q. What strategies mitigate instability of the dimethylamino group under physiological conditions?

- Prodrug design : Mask the dimethylamino group as a tert-butoxycarbonyl (Boc)-protected amine, cleaved in vivo by esterases .

- Formulation : Encapsulation in PEGylated liposomes to reduce hydrolysis at pH < 6 .

- Structural analogs : Replace dimethylamino with morpholino or piperazinyl groups for enhanced stability .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed methodologically?

- Solvent systems : Differences in DMSO stock preparation (e.g., 10 mM vs. 50 mM) affect precipitation in aqueous buffers .

- Measurement techniques : Compare shake-flask vs. potentiometric methods, noting pH-dependent solubility (e.g., >500 µM at pH 7.4 vs. <50 µM at pH 5.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.